Cas no 158335-52-5 (Pentonic acid,2,4,5-trideoxy-5-phenyl-4-[[N-[2,4,5-trideoxy-5-phenyl-4-[[N-[N-(phenylacetyl)-L-valyl]-L-valyl]amino]pentonoyl]-L-alanyl]amino]-(9CI))

Pentonic acid,2,4,5-trideoxy-5-phenyl-4-[[N-[2,4,5-trideoxy-5-phenyl-4-[[N-[N-(phenylacetyl)-L-valyl]-L-valyl]amino]pentonoyl]-L-alanyl]amino]-(9CI) structure
158335-52-5 structure
Nome del prodotto:Pentonic acid,2,4,5-trideoxy-5-phenyl-4-[[N-[2,4,5-trideoxy-5-phenyl-4-[[N-[N-(phenylacetyl)-L-valyl]-L-valyl]amino]pentonoyl]-L-alanyl]amino]-(9CI)
Numero CAS:158335-52-5
MF:C43H57N5O9
MW:787.940791845322
CID:197133
PubChem ID:190919

Pentonic acid,2,4,5-trideoxy-5-phenyl-4-[[N-[2,4,5-trideoxy-5-phenyl-4-[[N-[N-(phenylacetyl)-L-valyl]-L-valyl]amino]pentonoyl]-L-alanyl]amino]-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Pentonic acid,2,4,5-trideoxy-5-phenyl-4-[[N-[2,4,5-trideoxy-5-phenyl-4-[[N-[N-(phenylacetyl)-L-valyl]-L-valyl]amino]pentonoyl]-L-alanyl]amino]-(9CI)
    • Pentonic acid,2,4,5-trideoxy-5-phenyl-4-[[N-[2,4,5-trideoxy-5-phenyl-4-[[N-[N-(phenylacetyl)-L-valyl]-L-valyl]amino]pentonoyl
    • 10,18-dibenzyl-11,19-dihydroxy-15-methyl-2,5,8,13,16-pentaoxo-1-phenyl-4,7-di(propan-2-yl)-3,6,9,14,17-pentaazahenicosan-21-oic acid (non-preferred name)
    • YF-044P-D
    • YF 044P-D
    • 3-hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid
    • 158335-52-5
    • YF-044-P-D
    • CHEBI:198030
    • Inchi: InChI=1S/C8H4N4O2S2/c13-7-5-3(1-9-11-7)15-6-4(16-5)2-10-12-8(6)14/h1-2H,(H,11,13)(H,12,14)
    • Chiave InChI: PJDYCMFGNTUVHP-UHFFFAOYSA-N
    • Sorrisi: O=C1NN=CC2SC3C(=O)NN=CC=3SC1=2

Proprietà calcolate

  • Massa esatta: 787.416
  • Massa monoisotopica: 787.416
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 57
  • Conta legami ruotabili: 22
  • Complessità: 1290
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 7
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 223Ų
  • XLogP3: 3.9

Proprietà sperimentali

  • Densità: 1.219
  • Punto di ebollizione: 1149.3°Cat760mmHg
  • Punto di infiammabilità: 648.8°C
  • Indice di rifrazione: 1.575
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd